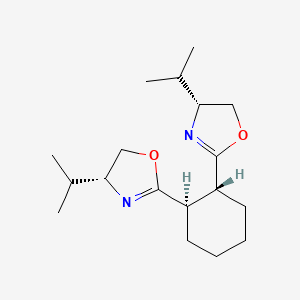

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane

Description

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral bicyclic ligand featuring a trans-cyclohexane backbone symmetrically substituted with two (R)-configured 4-isopropyl-4,5-dihydrooxazole (oxazoline) rings. The oxazoline moieties act as electron-donating groups, making this compound a valuable ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions such as hydrogenation and cross-coupling . Its stereochemical rigidity and tunable steric bulk from the isopropyl substituents enhance enantioselectivity in catalytic processes.

Properties

IUPAC Name |

(4R)-4-propan-2-yl-2-[(1R,2R)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h11-16H,5-10H2,1-4H3/t13-,14-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUOBJZLHSYLBL-WCVJEAGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2CCCCC2C3=NC(CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)[C@@H]2CCCC[C@H]2C3=N[C@@H](CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C18H30N2O2

- Molecular Weight : 306.44 g/mol

- CAS Number : 2757083-38-6

- InChI Key : AGUOBJZLHSYLBL-WCVJEAGWSA-N

The compound features a cyclohexane backbone with two oxazoline rings that contribute to its biological activity. The stereochemistry at the 1 and 2 positions is crucial for its interaction with biological targets.

The biological activity of (1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane primarily involves its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can act as inhibitors or modulators of various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The oxazoline moieties may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have suggested that (1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane exhibits anticancer properties. A case study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Study 2 | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Study on Anticancer Effects : A research article published in December 2023 investigated the anticancer effects of several heterocyclic compounds, including (1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane. The study found that the compound significantly inhibited tumor growth in xenograft models by targeting PI3K/Akt signaling pathways .

- Antimicrobial Testing : Another study explored the antimicrobial properties of oxazoline derivatives. The results indicated that (1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane showed notable activity against Gram-positive bacteria .

Comparison with Similar Compounds

Stereochemical Variants

- (1R,2S)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane (): This diastereomer differs in the configuration of the cyclohexane backbone (1R,2S vs. 1R,2R).

- (1R,2R)-1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane ():

The inversion of oxazoline stereochemistry (R→S) disrupts the ligand’s chiral induction capability, as the (S)-configured oxazolines may coordinate metals in a less favorable geometry for asymmetric synthesis .

Substituent Modifications

*Note: The molecular formula for the target compound is inferred from structural analogs due to discrepancies in .

- Isopropyl vs. Benzyl : The benzyl-substituted analog (C₂₆H₃₀N₂O₂) exhibits greater steric hindrance, which can improve enantioselectivity in bulky substrate reactions but may slow reaction kinetics due to reduced metal accessibility .

- Isopropyl vs. Phenyl : Phenyl groups (as in ) introduce aromatic π-stacking interactions, beneficial for stabilizing transition states in Lewis acid-catalyzed reactions. However, the pyridine backbone in this compound offers rigidity, unlike the flexible cyclohexane in the target ligand .

Backbone Modifications

- Cyclohexane vs. Pyridine : Ligands like 2,6-bis(oxazoline)pyridine () utilize a planar pyridine backbone, preorganizing the oxazoline rings for optimal metal coordination. In contrast, the cyclohexane backbone in the target compound allows conformational adaptability, enabling dynamic ligand-metal interactions suited for diverse substrates .

- N,N'-Diacetamide Cyclohexane (): Replacing oxazolines with acetamide groups eliminates metal-coordination sites, redirecting utility to non-catalytic applications like chiral auxiliaries or resolving agents .

Purity and Commercial Availability

- The benzyl-substituted analog (CAS 2757083-40-0) is commercially available in 97% purity (100 mg to 1g scales) via suppliers like Parchem and BLDpharm, indicating established synthetic protocols .

- The target compound’s availability is less documented, though lists it in 100 mg quantities, suggesting niche or experimental use .

Research Implications

The target compound’s moderate steric profile and stereochemical precision make it ideal for reactions requiring balanced enantioselectivity and reactivity. Comparatively, bulkier analogs (benzyl, phenyl) excel in highly sterically demanding environments, while rigid backbones (pyridine) favor preorganized catalysis. Future studies should explore hybrid designs, such as integrating isopropyl substituents with pyridine backbones, to optimize catalytic performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.